molecular formula C7H7F3N2OS B11880354 1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone

Katalognummer: B11880354
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: FFCIZAUIKXCNQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone is a compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)thiazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The methylamino group can form hydrogen bonds with biological targets, influencing the compound’s activity. The thiazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Trifluoromethyl)thiazole
  • 5-Methylthiazole
  • 4-(Methylamino)thiazole

Comparison

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone is unique due to the presence of both a trifluoromethyl group and a methylamino group, which impart distinct chemical and biological properties. Compared to 2-(trifluoromethyl)thiazole, it has an additional methylamino group, enhancing its reactivity and potential applications. Compared to 5-methylthiazole, the trifluoromethyl group increases its lipophilicity and stability. Compared to 4-(methylamino)thiazole, the trifluoromethyl group provides additional steric and electronic effects, influencing its interaction with biological targets.

Eigenschaften

Molekularformel

C7H7F3N2OS

Molekulargewicht

224.21 g/mol

IUPAC-Name

1-[2-(methylamino)-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C7H7F3N2OS/c1-3(13)4-5(7(8,9)10)12-6(11-2)14-4/h1-2H3,(H,11,12)

InChI-Schlüssel

FFCIZAUIKXCNQI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(N=C(S1)NC)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.